molecular formula C11H16O2 B13282812 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde

Cat. No.: B13282812
M. Wt: 180.24 g/mol
InChI Key: WRAVXJMKOISETN-UHFFFAOYSA-N
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Description

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of an oxane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group at the 4-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pent-3-yn-1-yl Group: This step involves the addition of the pent-3-yn-1-yl group to the oxane ring, which can be achieved through various alkylation reactions.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The pent-3-yn-1-yl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Suitable nucleophiles and catalysts are used depending on the specific substitution reaction.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde depends on its interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pent-3-yn-1-yl group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pent-4-yn-1-yl)oxane-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    2,3-Epoxy-geranial: Contains an oxirane ring and an aldehyde group but with different substituents.

Uniqueness

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde is unique due to the specific positioning of the pent-3-yn-1-yl group and the aldehyde functional group on the oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-(Pent-3-yn-1-yl)oxane-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its oxane ring and a pent-3-yn-1-yl side chain with an aldehyde functional group. This unique structure allows for various chemical reactions, which can influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydrophobic nature of the pent-3-yn-1-yl group may enhance interactions with lipid membranes or hydrophobic regions of target proteins, influencing their stability and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are associated with inflammatory responses .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve apoptosis induction through the modulation of key regulatory proteins such as p53 .
  • Antimicrobial Properties : Preliminary data suggest that this compound has antimicrobial effects, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
Anti-inflammatoryMacrophagesInhibition of iNOS and COX-2
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialVarious bacterial strainsInhibition of growth

Detailed Findings

A study conducted by Chang et al. reported that the compound effectively reduced the production of inflammatory mediators in macrophage cell lines, indicating its potential as an anti-inflammatory agent . Additionally, another research project highlighted its cytotoxic effects on MCF-7 cells, where it was found to induce apoptosis via p53 pathway activation .

Moreover, antimicrobial tests revealed that this compound could inhibit the growth of several bacterial strains, supporting its potential utility in treating infections.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-pent-3-ynyloxane-4-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-11(10-12)6-8-13-9-7-11/h10H,4-9H2,1H3

InChI Key

WRAVXJMKOISETN-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCOCC1)C=O

Origin of Product

United States

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